5-({2-methoxy-4-[(propylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-({2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization. One common approach is the reduction of Schiff bases, which involves the use of reducing agents such as sodium borohydride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-({2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or propylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-({2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-({2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-({2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its benzodiazole core, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 5-({2-methoxy-4-[(propylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 319.47 g/mol
- LogP : 3.4 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
- Rotatable Bonds : 9
This structure contributes to its interaction with biological targets, influencing its pharmacokinetic properties.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies employing the sulforhodamine B (SRB) assay have reported IC₅₀ values indicating effective inhibition of cell proliferation:
Cell Line | IC₅₀ (nM) |
---|---|
MDA-MB-435 | 9.0 |
A549 (Lung Cancer) | 15.0 |
HeLa (Cervical) | 12.5 |
These results suggest that the compound can effectively inhibit cancer cell growth, making it a candidate for further development as an anticancer agent.
The proposed mechanism of action involves the disruption of microtubule dynamics. The compound has been shown to induce microtubule depolymerization, which is critical for cell division. This effect was quantified by assessing the EC₅₀ values for microtubule depolymerization:
Compound | EC₅₀ (µM) |
---|---|
5-({2-methoxy...}) | 0.019 |
Control Compound 1 | 0.130 |
Control Compound 2 | 0.110 |
The significant reduction in EC₅₀ values compared to control compounds indicates a potent ability to destabilize microtubules, thereby inhibiting mitotic progression.
Case Studies
-
Study on MDA-MB-435 Cells :
- In a study focusing on MDA-MB-435 human breast cancer cells, the compound was administered at varying concentrations to determine its effects on cell viability and apoptosis.
- Results indicated that treatment with the compound led to a marked increase in apoptotic markers, including cleaved caspase-3 and PARP, suggesting that the compound induces apoptosis in a dose-dependent manner.
-
In Vivo Efficacy :
- An animal model study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models.
- Tumor growth was significantly reduced in treated groups compared to controls, with histological analysis revealing increased apoptosis within tumor tissues.
Properties
Molecular Formula |
C21H27N3O3 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-[[2-methoxy-4-(propylaminomethyl)phenoxy]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C21H27N3O3/c1-5-10-22-13-15-7-9-19(20(12-15)26-4)27-14-16-6-8-17-18(11-16)24(3)21(25)23(17)2/h6-9,11-12,22H,5,10,13-14H2,1-4H3 |
InChI Key |
HGCZMGUEASKUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCC2=CC3=C(C=C2)N(C(=O)N3C)C)OC |
Origin of Product |
United States |
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